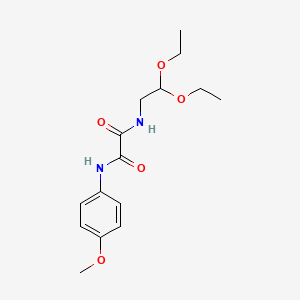![molecular formula C21H18F3NO3S B2936680 4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 478245-36-2](/img/structure/B2936680.png)
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine” is a chemical compound with the molecular formula C21H18F3NO3S and a molecular weight of 421.43. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine” includes a trifluoromethyl group and a pyridine moiety, which are thought to contribute to its biological activities .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. For instance, protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine moiety. These compounds are often used in the protection of crops from pests and in pharmaceutical applications .科学的研究の応用
Synthesis and Material Properties
Soluble Fluorinated Polyamides and Polyimides : Researchers have developed new diamines containing pyridine and trifluoromethylphenyl groups for the synthesis of fluorinated polyamides and polyimides. These polymers exhibit excellent solubility in organic solvents, high thermal stability, and are capable of forming transparent, flexible films. Such materials have potential applications in electronics due to their low dielectric constants and moisture absorption, alongside high transparency and thermal stability (Xiao-Ling Liu et al., 2013).
Fluorescent Polyimides : Novel pyridine-containing aromatic diamine monomers have been synthesized for the preparation of pyridine-containing polyimides. These materials show high solubility in common organic solvents and can be cast into flexible films with excellent thermal stability. They also display strong fluorescence intensity, suggesting applications in optical materials (Mingfu Huang et al., 2012).
Poly(aryl ether ketone)s with Enhanced Properties : The development of new bisphenol monomers has led to the synthesis of aromatic poly(ether ketone)s that include pyridyl moieties and trifluoromethylphenyl side groups. These polymers are notable for their solubility in solvents, high glass transition temperatures, and excellent film-forming properties. Their low dielectric constants make them suitable for electronic applications (Xiao Li et al., 2014).
Catalysis and Chemical Reactions
Catalytic Applications : Certain pyridine derivatives serve as catalysts in chemical reactions, facilitating the synthesis of complex molecules. For example, 4-(dimethylamino)pyridine has been used to improve the yields of specific sulfonylation reactions, demonstrating the versatility of pyridine derivatives in synthetic chemistry (Liang Wen-jun, 2007).
Environmental Applications
Detoxification of Azo Dyes : The oxidation of phenolic azo dyes by enzymes like laccase, derived from sources such as Pyricularia oryzae, has been explored. This process can lead to the detoxification of azo dyes, suggesting an environmental application in the treatment of dye-contaminated wastewater (M. Chivukula & V. Renganathan, 1995).
作用機序
将来の方向性
特性
IUPAC Name |
4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3S/c1-13-7-9-18(10-8-13)29(26,27)19-14(2)11-15(3)25-20(19)28-17-6-4-5-16(12-17)21(22,23)24/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVSEUYDFQNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-[3-(trifluoromethyl)phenoxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)
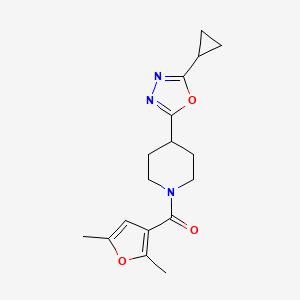
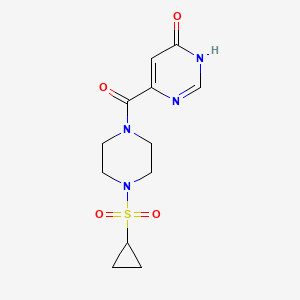
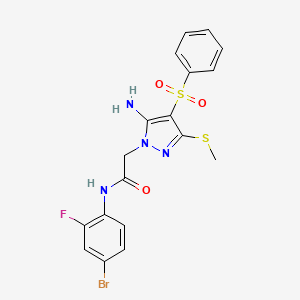

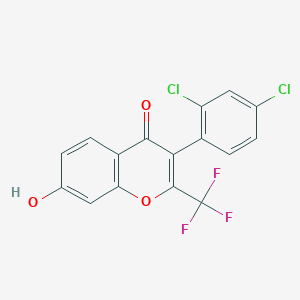
![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)


![3-Bromo-2,6-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2936615.png)
